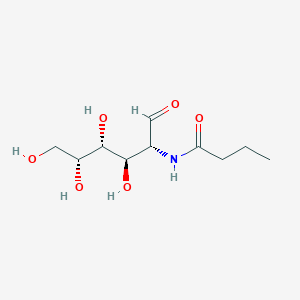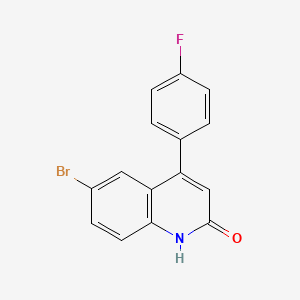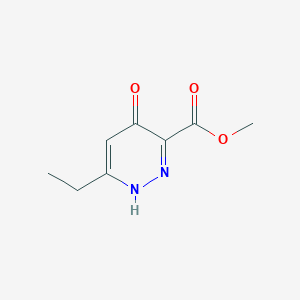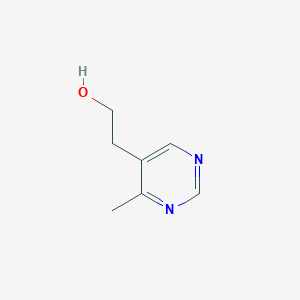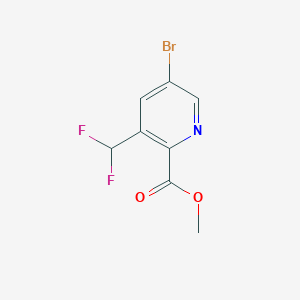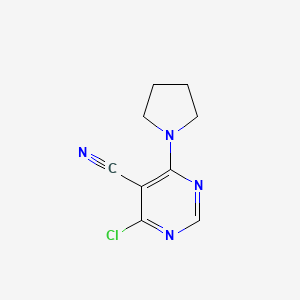
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H10ClN5. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a pyrrolidinyl group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide (BrCN) as the nitrile source in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with palladium on carbon (Pd/C) as a catalyst are employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile or 4-alkoxy-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can be formed.
Reduction Reactions: Products like 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-amine or 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-aldehyde are obtained.
科学研究应用
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in studying the biological pathways and molecular mechanisms of diseases.
作用机制
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the carbonitrile group at the 5th position.
4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbonitrile: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to the presence of both the pyrrolidinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry and materials science .
属性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC 名称 |
4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4/c10-8-7(5-11)9(13-6-12-8)14-3-1-2-4-14/h6H,1-4H2 |
InChI 键 |
JXHYTRAKHABRAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


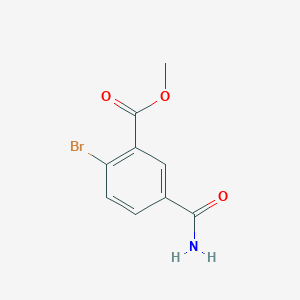


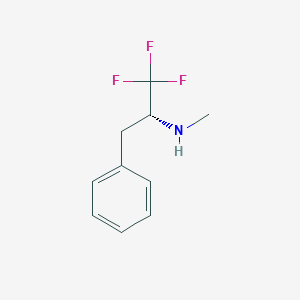
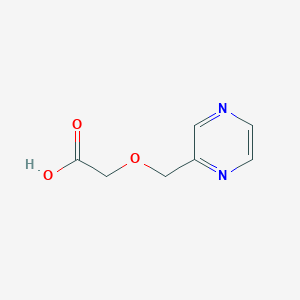
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
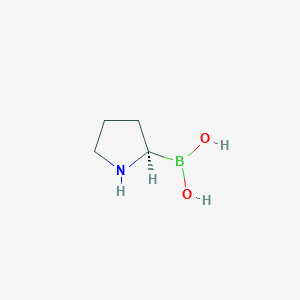
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
